benzyl (2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
The compound contains several functional groups, including a benzyl group, a carbamate group, a piperidine ring, and a 1,2,4-triazole ring. The presence of these groups suggests that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups and a cyclic structure. Detailed structural analysis would likely require techniques such as NMR and MS .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the triazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the carbamate group could influence its solubility in water .Scientific Research Applications
Drug Metabolism
Research by Hvenegaard et al. (2012) investigates the metabolism of Lu AA21004, a novel antidepressant, revealing the enzymatic pathways involved in its oxidative metabolism. This study highlights the complex enzymatic interactions that could be related to the metabolism of similarly structured compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).
Synthetic Chemistry
Brizgys et al. (2012) discuss the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations, a method that could potentially be applied to synthesize compounds with similar structural features to the subject compound. This demonstrates the compound's relevance in synthetic organic chemistry for constructing complex heterocyclic frameworks with high efficiency and stereocontrol (Brizgys et al., 2012).
Enzymatic Inhibition
Alafeefy et al. (2015) studied a series of sulfonamides, including those with structures related to the subject compound, as inhibitors of human carbonic anhydrase isozymes. These findings could point to potential research applications of the subject compound in the development of new inhibitors for enzymes relevant to various diseases, including cancer and glaucoma (Alafeefy et al., 2015).
Antimicrobial Activity
Vinaya et al. (2009) explored the synthesis and antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum, demonstrating the potential of compounds with similar structures in agriculture and pharmaceuticals as antimicrobial agents (Vinaya et al., 2009).
Future Directions
Properties
IUPAC Name |
benzyl N-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-22-13-20-21-17(22)29(26,27)15-7-9-23(10-8-15)16(24)11-19-18(25)28-12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCJZNWLARWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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